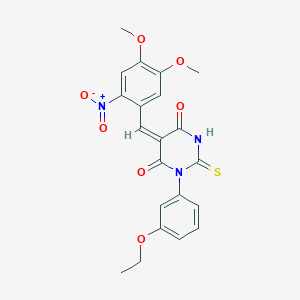![molecular formula C16H26N2O B4582976 N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)
N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea
Vue d'ensemble
Description
N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea, commonly known as SBEU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. SBEU belongs to the class of urea derivatives and has been synthesized through various methods.
Applications De Recherche Scientifique
Directed Lithiation Applications
Directed lithiation of N-substituted ureas, similar to N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea, has been explored for the synthesis of various substituted products. The process involves double lithiation at nitrogen and ortho to the directing group, enabling high yields of diverse substituted products. This method demonstrates the utility of directed lithiation in synthesizing complex urea derivatives with potential applications in medicinal chemistry and material science (Smith, El‐Hiti, & Alshammari, 2013).
Urea Synthesis via Lossen Rearrangement
The Lossen rearrangement method, applied to carboxylic acids for synthesizing ureas, highlights an efficient, racemization-free approach to obtain urea derivatives from carboxylic acids. This environmentally friendly and cost-effective process has implications for synthesizing N-substituted ureas in pharmaceutical research, offering a cleaner alternative to traditional methods (Thalluri, Manne, Dev, & Mandal, 2014).
Applications in Agriculture
Research into urea derivatives has also found applications in agriculture, particularly in mitigating the adverse effects of urea fertilizers on seed germination, seedling growth, and early plant growth. Studies demonstrate that amending urea fertilizer with urease inhibitors significantly reduces these negative impacts, offering a strategy to enhance crop yields and sustainability (Bremner & Krogmeier, 1988).
Thermal Properties and Phase Behavior
Investigations into the heat capacities and phase transitions of urea and its derivatives, including N-substituted ureas, provide valuable insights into their thermal behavior. Such studies are crucial for the development of pharmaceuticals and materials science, where understanding the thermal properties can inform the design and processing of materials (Ferloni & Gatta, 1995).
Novel Synthesis Approaches
Research on novel synthesis methods for urea derivatives, such as tetrahydropyrimidine-5-carboxylates, demonstrates the ongoing exploration of urea chemistry for therapeutic applications. These studies contribute to the discovery of new molecules with potential applications in treating diseases and understanding biological processes (Sujayev et al., 2016).
Propriétés
IUPAC Name |
1-butan-2-yl-3-[1-(4-propylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-5-7-14-8-10-15(11-9-14)13(4)18-16(19)17-12(3)6-2/h8-13H,5-7H2,1-4H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMKBXUHUYUQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)NC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4582912.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4582919.png)
![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)
![N'-[(4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4582925.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4582930.png)

![N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4582968.png)
![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)
![methyl 3-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4582989.png)

![methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4582997.png)
![6-[({4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4583000.png)